5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Brand Name: Vulcanchem
CAS No.: 1099623-12-7
VCID: VC2801623
InChI: InChI=1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
SMILES: CC1(COC(CN1)C2=CC(=CC=C2)C(F)(F)F)C
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol

5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine

CAS No.: 1099623-12-7

Cat. No.: VC2801623

Molecular Formula: C13H16F3NO

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine - 1099623-12-7

Specification

CAS No. 1099623-12-7
Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
IUPAC Name 5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Standard InChI InChI=1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
Standard InChI Key YBCKMFNWWPEEIS-UHFFFAOYSA-N
SMILES CC1(COC(CN1)C2=CC(=CC=C2)C(F)(F)F)C
Canonical SMILES CC1(COC(CN1)C2=CC(=CC=C2)C(F)(F)F)C

Introduction

Chemical Structure and Properties

Molecular Identification

5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a complex organic compound identified by the CAS registry number 1099623-12-7 . The compound has a molecular formula of C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol . Its structure is characterized by several key identifiers that facilitate its recognition in chemical databases and literature. The InChI representation is InChI=1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3, and its InChIKey is YBCKMFNWWPEEIS-UHFFFAOYSA-N . These identifiers enable precise structural definition and database searching for researchers working with this compound.

Physical and Chemical Characteristics

PropertyValueSource
Molecular Weight259.27 g/mol
CAS Number1099623-12-7
Molecular FormulaC₁₃H₁₆F₃NO
Standard Purity95%

Structural Features and Mass Spectrometry Data

The compound features a morpholine ring with dimethyl substitution at the 5-position and a 3-trifluoromethylphenyl group at the 2-position . This structural arrangement contributes to its unique chemical properties and biological interactions. The trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug development contexts.

The predicted collision cross-section data for various adducts of this compound provides valuable information for analytical chemists using mass spectrometry techniques:

Adductm/zPredicted CCS (Ų)
[M+H]⁺260.12568163.3
[M+Na]⁺282.10762172.6
[M+NH₄]⁺277.15222170.0
[M+K]⁺298.08156165.4
[M-H]⁻258.11112162.6
[M+Na-2H]⁻280.09307168.2
[M]⁺259.11785164.4
[M]⁻259.11895164.4

This data facilitates the identification and quantification of the compound in complex mixtures using advanced analytical techniques such as ion mobility-mass spectrometry .

Synthesis Methods and Chemical Reactions

Synthesis Pathways

Biological and Medicinal Applications

Pharmacological Properties

5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine serves as a valuable building block in drug discovery, enhancing the lipophilicity and stability of derived compounds. These properties make the resulting molecules more effective in biological systems by improving their absorption, distribution, metabolism, and excretion (ADME) characteristics. The trifluoromethyl group is particularly important in this context, as it can increase a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Other Biological Effects

Industrial Applications

Use in Agrochemicals

Beyond its medicinal applications, 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is utilized in the production of agrochemicals. The compound's chemical properties can enhance the performance characteristics of agricultural products such as pesticides, herbicides, or fungicides. The trifluoromethyl group may contribute to increased lipophilicity and metabolic stability, which can improve the efficacy and persistence of agrochemical formulations. These properties are particularly valuable for developing products that require controlled release or targeted delivery in agricultural applications.

Use in Polymer Science

The compound also finds applications in polymer science, where it can be incorporated into polymer structures to modify their properties. The presence of the morpholine ring and trifluoromethyl group can influence characteristics such as solubility, thermal stability, and chemical resistance of the resulting polymers. These modified polymers may have specialized applications in industries requiring materials with enhanced performance under specific conditions, such as extreme temperatures or corrosive environments.

Future Research Directions

The unique structural features and demonstrated biological activities of 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine suggest several promising avenues for future research. Further investigation into its antitumor mechanisms could lead to the development of new cancer therapeutics or provide insights into cancer cell biology. Structure-activity relationship studies involving systematic modifications of the compound could identify derivatives with enhanced pharmacological properties or reduced side effects. Additionally, exploration of its potential applications in materials science, particularly in the development of specialized polymers or surface coatings, represents an interesting direction for industrial research. The compound's relatively limited presence in the patent and scientific literature, as indicated by the search results, suggests that its full potential in various fields has yet to be realized .

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